Physicochemical properties of 2-(3-Fluoropyridin-2-yl)acetonitrile
Physicochemical properties of 2-(3-Fluoropyridin-2-yl)acetonitrile
Part 1: Executive Summary
2-(3-Fluoropyridin-2-yl)acetonitrile (CAS: 175277-76-6) is a specialized heterocyclic building block critical to the structural optimization of small-molecule kinase inhibitors. Unlike its non-fluorinated analog, the inclusion of the C3-fluorine atom introduces a profound electronic bias that modulates the basicity of the pyridine nitrogen and alters the metabolic stability of the adjacent methylene bridge.
This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its behavior in synthetic workflows, its physicochemical nuances, and the specific handling protocols required to maintain its integrity during drug discovery campaigns.
Part 2: Molecular Identity & Structural Analysis
The strategic value of this compound lies in the "Fluorine Effect." The fluorine atom at position 3 exerts a strong inductive withdrawal ($ -I $ effect) on the pyridine ring, significantly reducing the pKa of the ring nitrogen compared to unsubstituted pyridine derivatives. This property is often exploited to reduce off-target hERG channel inhibition in final drug candidates.
Table 1: Fundamental Chemical Constants
| Parameter | Value / Description |
| IUPAC Name | 2-(3-Fluoropyridin-2-yl)acetonitrile |
| CAS Number | 175277-76-6 |
| Molecular Formula | C |
| Molecular Weight | 136.13 g/mol |
| SMILES | N#CCC1=C(F)C=CC=N1 |
| Appearance | Low-melting solid or oil (Ambient); Crystalline solid (Cold) |
| Density (Predicted) | ~1.18 - 1.22 g/cm |
| Boiling Point (Predicted) | ~240-250°C (at 760 mmHg) |
| Solubility | Soluble in DCM, MeOH, DMSO, Acetonitrile; Sparingly soluble in water.[1][2][3] |
Part 3: Physicochemical Profiling & "The Fluorine Effect"
Electronic Modulation (pKa Shift)
The 3-fluoro substituent is not merely a metabolic blocker; it is a pKa modulator.
-
Unsubstituted Pyridine pKa: ~5.2
-
3-Fluoropyridine pKa: ~3.0
-
Impact: The pyridine nitrogen in 2-(3-Fluoropyridin-2-yl)acetonitrile is significantly less basic. In synthetic couplings (e.g., S
Ar or metal-catalyzed cross-couplings), this nitrogen is less prone to competing for protonation or metal coordination, often resulting in cleaner reaction profiles compared to the non-fluorinated analog.
C-H Acidity (The Methylene Bridge)
The methylene protons (
-
Estimated pKa (CH
): ~13–15 (in DMSO). -
Synthetic Implication: These protons are easily deprotonated by weak bases (e.g., K
CO , Cs CO ), facilitating rapid alkylation or condensation reactions (e.g., Knoevenagel condensation) but also making the compound prone to oxidative degradation if stored improperly.
Part 4: Synthetic Pathways & Impurity Profile
Understanding the genesis of this material allows researchers to anticipate and mitigate specific impurities. The most robust industrial route involves the homologation of 2-methyl-3-fluoropyridine.
Diagram 1: Synthetic Logic & Impurity Origins
Caption: Primary synthetic route via radical bromination and cyanation, highlighting critical impurity vectors.
Part 5: Handling, Stability & Safety Protocols
Storage & Stability
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Hygroscopicity: The nitrile group can hydrolyze to the amide (2-(3-fluoropyridin-2-yl)acetamide) upon prolonged exposure to atmospheric moisture.
-
Temperature: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: Fluorinated heterocycles can be light-sensitive; amber vials are mandatory.
Safety (E-E-A-T Grounding)
-
Acute Toxicity: Nitriles are metabolic precursors to cyanide in vivo. Treat as Toxic by Inhalation/Ingestion .
-
Skin Permeation: The lipophilic nature (LogP ~0.8) combined with low molecular weight allows rapid dermal absorption. Double-gloving (Nitrile over Latex) is recommended.
Part 6: Experimental Protocols
Protocol A: Purity Assessment via HPLC
Rationale: Standard UV detection at 254 nm is sufficient, but the low pKa requires a buffered mobile phase to prevent peak tailing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate (pH 3.0).
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Mobile Phase B: Acetonitrile (HPLC Grade).
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Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (nitrile/amide impurities).
-
Expected Retention: The target is relatively polar; expect elution early-to-mid gradient.
Protocol B: Solubility & Stock Solution Preparation
Rationale: DMSO is the universal solvent for bioassays, but free amines/nitriles can degrade in DMSO over time due to oxidation.
-
Solvent: Anhydrous DMSO (stored over molecular sieves).
-
Concentration: Prepare 10 mM or 100 mM stocks.
-
Procedure:
-
Weigh solid/oil rapidly (hygroscopic).
-
Dissolve in DMSO.
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Aliquot immediately into single-use vials to avoid freeze-thaw cycles.
-
Store at -20°C.
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Part 7: Structure-Property Relationship (SPR) Visualization
The following diagram illustrates how the physicochemical properties of this scaffold influence downstream drug design decisions.
Caption: Impact of structural features on medicinal chemistry parameters (pKa, metabolism, and reactivity).
References
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PubChem Compound Summary. (2023). 2-(3-Fluoropyridin-2-yl)acetonitrile. National Center for Biotechnology Information. Link
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextual grounding for Fluorine Effect). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
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Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Pyridine and Nitrile Derivatives. (General Safety Protocol Reference). Link
